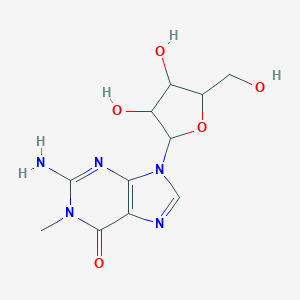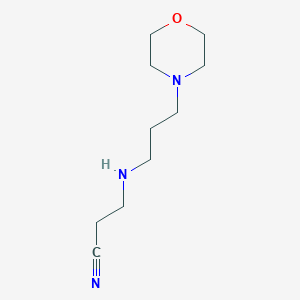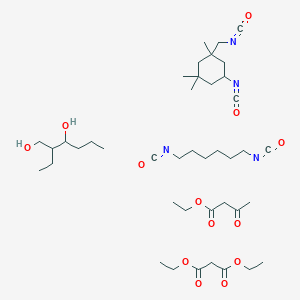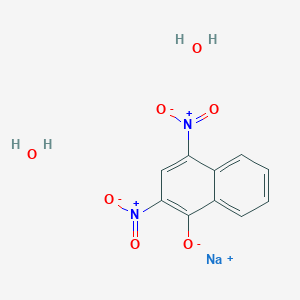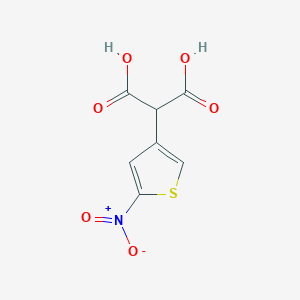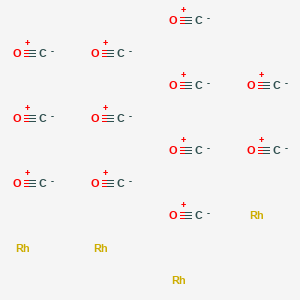
Tetrarhodium dodecacarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to tetrarhodium dodecacarbonyl, including polynuclear compounds and reactions involving ruthenium and osmium carbonyls, has been studied extensively. These processes often involve reactions of triruthenium dodecacarbonyl with water, leading to various polynuclear hydrides and clusters based on metal atoms such as ruthenium and osmium. The formation of these complexes underscores the synthetic pathways toward creating compounds with similar frameworks to tetrarhodium dodecacarbonyl (Eady, Johnson, & Lewis, 1977).
Molecular Structure Analysis
The structure of related compounds, such as hexaruthenium and hexaosmium clusters, reveals intricate details about the molecular architecture of these metal carbonyls. These structures are characterized by their polynuclear nature, with metal atoms arranged in specific configurations stabilized by carbonyl ligands. The detailed crystal and molecular structure studies provide insights into the bonding, coordination, and overall geometry of these complexes, which are crucial for understanding tetrarhodium dodecacarbonyl's structure (Johnson, Lewis, Raithby, Sheldrick, Wong, & Mcpartlin, 1978).
Chemical Reactions and Properties
Tetrarhodium dodecacarbonyl participates in various chemical reactions, reflecting its reactivity and versatility. Studies on triruthenium dodecacarbonyl have shown its ability to undergo reactions with halogens, thiols, olefins, and other compounds, forming stable trinuclear species. These reactions highlight the compound's potential in catalysis and synthesis of new materials (Johnson, Johnston, JOSTY, Lewis, & Williams, 1967).
Applications De Recherche Scientifique
- Catalyst in CO2-Reforming Reactions : It is used to catalyze CO2-reforming reactions. This application involves studying the formation of highly reactive oxidic species and their role in inhibiting the production of large carbon aggregates (Basini & Sanfilippo, 1995).
- Formation of HCo(CO)4 : It is utilized in studying the formation of HCo(CO)4 under high pressure (Mirbach, 1984).
- Synthesis of Novel 18-Electron Iridium Carbonyl Fluorides : Used in the synthesis and characterization of these fluorides (Brewer et al., 1995).
- Study of Metal Cluster Complex Ions Interaction : Tetrairidium dodecacarbonyl ions have been used in scientific research to study the interaction between these ions and silicon substrates (Fujiwara et al., 2007).
- Enhancement in Secondary Ion Mass Spectrometry : It enhances secondary ion intensity in SIMS of organic thin films (Fujiwara et al., 2006).
- Synthesis of Hydrocarbons : Used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
- Efficient Oxidation of Alkanes : Catalyzes the efficient oxidation of alkanes by H2O2 in MeCN to produce alkyl hydroperoxides, alcohols, and ketones at 60°C (Shul’pin et al., 2009).
- Electrocatalyst in PEM Fuel Cells : It is used as an electrocatalyst in Proton Exchange Membrane (PEM) fuel cells for oxygen reduction and hydrogen oxidation reactions (Uribe-Godínez, 2018).
Propriétés
IUPAC Name |
carbon monoxide;rhodium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Rh/c12*1-2;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGLLYVYRZMJIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12O12Rh4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrarhodium dodecacarbonyl | |
CAS RN |
19584-30-6 |
Source


|
| Record name | Tri-μ-carbonylnonacarbonyl-tetrahedro-tetrarhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



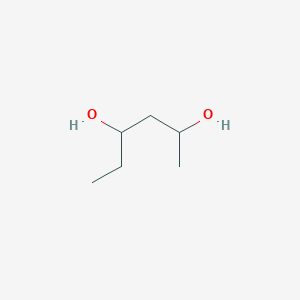
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
